molecular formula C21H28N2O3 B1666181 BENZAMIDE, N-(5-(p-((2-METHOXYETHYL)AMINO)PHENOXY)PENTYL)- CAS No. 119299-66-0

BENZAMIDE, N-(5-(p-((2-METHOXYETHYL)AMINO)PHENOXY)PENTYL)-

Cat. No. B1666181
CAS RN: 119299-66-0
M. Wt: 356.5 g/mol
InChI Key: LXJSNTGEECHGAJ-UHFFFAOYSA-N
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Description

Benzamide, N-(5-(p-((2-methoxyethyl)amino)phenoxy)pentyl)- is a bioactive chemical.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Benzamides exhibit antimicrobial and antioxidant activities. A study isolated a new benzamide from endophytic Streptomyces sp. YIM 67086, which showed significant antimicrobial activities and antioxidant activity (Yang et al., 2015).

Neuroleptic Activity

Benzamides have been explored for their neuroleptic activity. Research has focused on synthesizing benzamides as potential neuroleptics, with findings indicating a good correlation between structure and activity, suggesting their potential in treating psychosis (Iwanami et al., 1981).

Gastrokinetic Agents

Benzamide derivatives have been evaluated for gastrokinetic activity. Studies have shown that certain benzamide compounds are potent in accelerating gastric emptying, suggesting their potential use as gastrokinetic agents (Kato et al., 1992).

Crystal Structure Analysis

Research into the crystal structure of benzamide derivatives aids in understanding their potential as neuroleptic drugs. These studies provide insights into the structural features critical for their pharmacological activity (Furuya et al., 1985).

Serotonin 4 Receptor Agonist

Benzamide derivatives have been synthesized and evaluated as serotonin 4 receptor agonists, demonstrating potential for treating gastrointestinal motility disorders (Sonda et al., 2003).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted benzamides have shown efficacy in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential in cancer therapy (Borzilleri et al., 2006).

Antiviral Activity

Some benzamide-based compounds have exhibited significant antiavian influenza virus activity, presenting a new avenue for antiviral drug development (Hebishy et al., 2020).

properties

CAS RN

119299-66-0

Product Name

BENZAMIDE, N-(5-(p-((2-METHOXYETHYL)AMINO)PHENOXY)PENTYL)-

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide

InChI

InChI=1S/C21H28N2O3/c1-25-17-15-22-19-10-12-20(13-11-19)26-16-7-3-6-14-23-21(24)18-8-4-2-5-9-18/h2,4-5,8-13,22H,3,6-7,14-17H2,1H3,(H,23,24)

InChI Key

LXJSNTGEECHGAJ-UHFFFAOYSA-N

SMILES

COCCNC1=CC=C(C=C1)OCCCCCNC(=O)C2=CC=CC=C2

Canonical SMILES

COCCNC1=CC=C(C=C1)OCCCCCNC(=O)C2=CC=CC=C2

Appearance

Solid powder

Other CAS RN

119299-66-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, N-(5-(p-((2-methoxyethyl)amino)phenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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